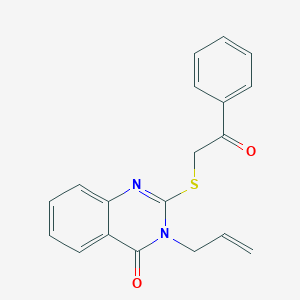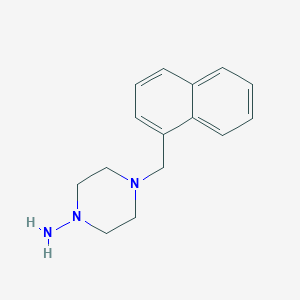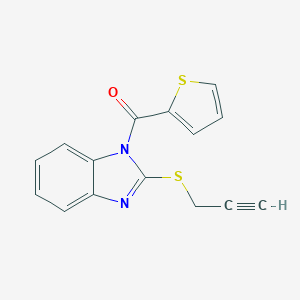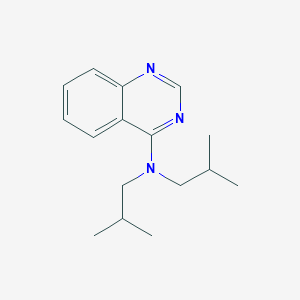
(4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone, also known as APS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a member of the sulfonylphenylpiperazine class of compounds, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of (4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone is not fully understood, but it is thought to act as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). This means that (4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone increases the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a key role in regulating mood, anxiety, and pain.
Biochemical and Physiological Effects:
(4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone has been shown to have a number of biochemical and physiological effects. In animal models, (4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone has been shown to increase the levels of serotonin and norepinephrine in the brain, and to decrease the levels of cortisol, a stress hormone. (4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone has also been shown to increase the activity of antioxidant enzymes, which may have a protective effect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
(4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone has several advantages for lab experiments. It has a high potency and selectivity for its target receptors, making it a useful tool for studying the role of serotonin and norepinephrine in various biological processes. However, (4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone has some limitations as well. It has a short half-life, which means that it may need to be administered frequently in experiments. Additionally, (4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone has not yet been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.
Orientations Futures
There are several future directions for research on (4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine its safety and efficacy in humans, and to compare its effectiveness to other antidepressant and anxiolytic medications.
Another area of interest is the potential of (4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone as a tool for studying the role of serotonin and norepinephrine in various biological processes. Further studies are needed to fully understand the mechanism of action of (4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone, and to determine its potential applications in basic research.
Conclusion:
(4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone is a promising compound with a wide range of potential applications in scientific research. Its high potency and selectivity make it a useful tool for studying the role of serotonin and norepinephrine in various biological processes. Further research is needed to fully understand its mechanism of action, and to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of (4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone involves the reaction of 4-(azepan-1-ylsulfonyl)phenylamine with 4-phenylpiperazine-1-carboxylic acid, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography. This method has been optimized to yield high purity and high yield of (4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone.
Applications De Recherche Scientifique
(4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone has been shown to exhibit a wide range of biological activities, making it a promising candidate for scientific research. One of the most studied applications of (4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone is its potential as an antidepressant. Studies have shown that (4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone has a potent antidepressant effect in animal models of depression, and may be effective in treating depression in humans.
In addition to its antidepressant activity, (4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone has also been shown to have anxiolytic, antinociceptive, and anti-inflammatory effects. These properties make (4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone a potential candidate for the treatment of anxiety disorders, pain, and inflammation.
Propriétés
IUPAC Name |
[4-(azepan-1-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c27-23(25-18-16-24(17-19-25)21-8-4-3-5-9-21)20-10-12-22(13-11-20)30(28,29)26-14-6-1-2-7-15-26/h3-5,8-13H,1-2,6-7,14-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPFXYPNYDVQRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B382379.png)
![5-benzyl-2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B382382.png)
![N-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]-4-(4-methylbenzyl)piperazin-1-amine](/img/structure/B382387.png)
![N-[(E)-1-(2-furyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B382389.png)

![N-[1-(4-bromophenyl)ethylidene]-N-[4-(1-naphthylmethyl)-1-piperazinyl]amine](/img/structure/B382392.png)

![3-[4-(dimethylamino)phenyl]-5-(4-ethoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B382394.png)
![N-[1-(2-furyl)ethylidene]-N-[4-(2-methoxyphenyl)-1-piperazinyl]amine](/img/structure/B382395.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(2-propynylsulfanyl)-1H-benzimidazole](/img/structure/B382396.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B382397.png)

![Ethyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B382400.png)
